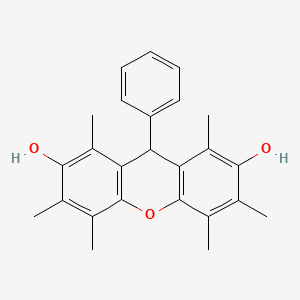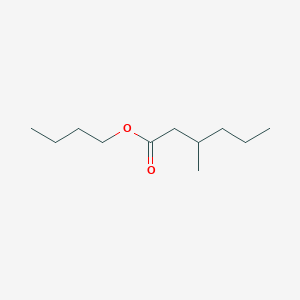
Butyl 3-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-methylhexanoate is an organic compound with the molecular formula C11H22O2. It is an ester formed from butanol and 3-methylhexanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 3-methylhexanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, butanol reacts with 3-methylhexanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
C4H9OH+C7H14O2→C11H22O2+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into butanol and 3-methylhexanoic acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can react with another alcohol to form a different ester and butanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanol and 3-methylhexanoic acid.
Reduction: Butanol and 3-methylhexanol.
Transesterification: A different ester and butanol.
Applications De Recherche Scientifique
Butyl 3-methylhexanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of butyl 3-methylhexanoate involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids. This hydrolysis is crucial for its metabolism and excretion in biological systems .
Comparaison Avec Des Composés Similaires
Butyl 3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
What sets this compound apart is its unique combination of butanol and 3-methylhexanoic acid, which gives it distinct properties and applications .
Propriétés
Numéro CAS |
213458-34-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
butyl 3-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-13-11(12)9-10(3)7-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
GTKBJPASOLCDLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


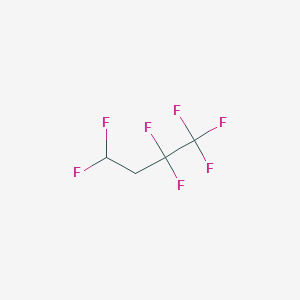
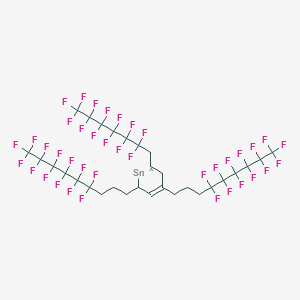
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
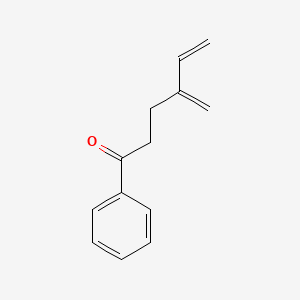
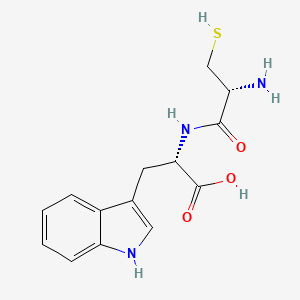


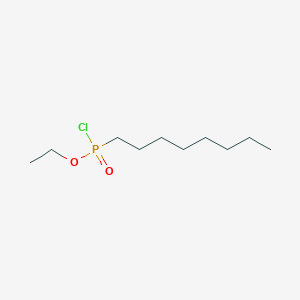
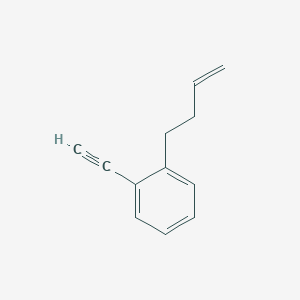
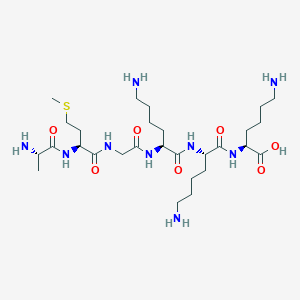
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)

